molecular formula C13H29NO4 B14329178 Nitric acid;tridecan-1-ol CAS No. 105415-80-3

Nitric acid;tridecan-1-ol

Cat. No.: B14329178
CAS No.: 105415-80-3
M. Wt: 263.37 g/mol
InChI Key: OGNVOKXGAOIFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitric Acid (HNO₃): Nitric acid is a highly corrosive, strong mineral acid with significant industrial and laboratory applications. It is a potent oxidizing agent, widely used in fertilizer production (e.g., ammonium nitrate), explosives manufacturing (e.g., nitroglycerin), and as a nitrating agent in organic synthesis . Its ability to donate protons and participate in redox reactions makes it indispensable in chemical processes requiring oxidation or acid catalysis.

Tridecan-1-ol (C₁₃H₂₈O):
Tridecan-1-ol, a long-chain fatty alcohol, is characterized by a 13-carbon aliphatic chain with a hydroxyl group at the terminal position. It is a colorless liquid with a molecular weight of 200.36 g/mol, a melting point of 30–32°C, and a boiling point of 260–262°C . It is utilized in surfactants, cosmetic emollients, and as a precursor in organic synthesis (e.g., epoxide derivatives) . Its thermodynamic properties, such as enthalpy of vaporization (ΔvapH° = 70.5 kJ/mol) and heat capacity (Cp,liquid = 452 J/mol·K), highlight its stability under standard conditions .

Properties

CAS No.

105415-80-3

Molecular Formula

C13H29NO4

Molecular Weight

263.37 g/mol

IUPAC Name

nitric acid;tridecan-1-ol

InChI

InChI=1S/C13H28O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;2-1(3)4/h14H,2-13H2,1H3;(H,2,3,4)

InChI Key

OGNVOKXGAOIFFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCO.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitric acid; tridecan-1-ol involves the nitration of tridecan-1-ol. This process typically requires the use of concentrated nitric acid under controlled temperature conditions to avoid excessive oxidation or decomposition of the alcohol. The reaction can be represented as follows:

C13H28O+HNO3C13H27ONO2+H2O\text{C}_{13}\text{H}_{28}\text{O} + \text{HNO}_3 \rightarrow \text{C}_{13}\text{H}_{27}\text{ONO}_2 + \text{H}_2\text{O} C13​H28​O+HNO3​→C13​H27​ONO2​+H2​O

Industrial Production Methods: Industrial production of nitric acid; tridecan-1-ol may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product by minimizing side reactions and decomposition .

Types of Reactions:

    Oxidation: Nitric acid; tridecan-1-ol can undergo oxidation reactions, where the tridecan-1-ol moiety is further oxidized to carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form tridecan-1-ol and other reduced nitrogen species.

    Substitution: Nitric acid; tridecan-1-ol can participate in substitution reactions, where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Nitric acid; tridecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrate group.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of nitric acid; tridecan-1-ol involves the interaction of the nitrate group with various molecular targets. The nitrate group can release nitric oxide (NO), a signaling molecule involved in various physiological processes. This release can modulate pathways related to vasodilation, immune response, and neurotransmission. The tridecan-1-ol moiety can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Nitric Acid vs. Other Mineral Acids

Property Nitric Acid (HNO₃) Sulfuric Acid (H₂SO₄) Hydrochloric Acid (HCl)
Acidity (pKa) -1.4 (strong acid) -3 (stronger acid) -1.3 (similar strength)
Oxidizing Power Strong (nitration/redox) Moderate (dehydration) Weak (non-oxidizing)
Key Applications Fertilizers, explosives Battery acid, sulfonation Metal pickling, pH control
Safety Concerns Corrosive, oxidizer Highly corrosive Corrosive, volatile

Nitric acid’s unique role in nitration reactions (e.g., toluene to trinitrotoluene) distinguishes it from sulfuric and hydrochloric acids, which lack comparable oxidative versatility .

Tridecan-1-ol vs. Other Fatty Alcohols

Property Tridecan-1-ol (C₁₃) Dodecan-1-ol (C₁₂) Tetradecan-1-ol (C₁₄)
Molecular Formula C₁₃H₂₈O C₁₂H₂₆O C₁₄H₃₀O
Melting Point (°C) 30–32 24–26 38–40
Boiling Point (°C) 260–262 254–256 264–266
Solubility in Water Low (hydrophobic) Very low Insoluble
Applications Surfactants, cosmetics Lubricants, detergents Emulsifiers, thickeners

Increasing chain length correlates with higher melting/boiling points and reduced water solubility due to enhanced hydrophobic interactions . Tridecan-1-ol’s intermediate chain length balances fluidity and stability, making it ideal for cosmetic formulations .

Research Findings

  • Tridecan-1-ol in Catalysis : Titanium salalen catalysts enable syn-selective epoxidation of tridecan-1-ol derivatives, critical for synthesizing chiral intermediates in pharmaceuticals .
  • Nitric Acid in Industry : Over 80% of nitric acid production is dedicated to ammonium nitrate fertilizers, underscoring its agricultural importance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.